6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one
Overview
Description
6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one is an organic compound with a complex structure that includes an amino group, a tert-butyl group, and a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the tert-butyl and amino groups through subsequent reactions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The amino and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzofuran core can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one is unique due to its specific combination of functional groups and the benzofuran core. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, while the amino group can increase its reactivity and potential for forming hydrogen bonds.
Properties
IUPAC Name |
6-amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-13(2,3)8-6-9-11(7-10(8)15)17-12(16)14(9,4)5/h6-7H,15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSSESLOSCZNRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2OC1=O)N)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732339 | |
Record name | 6-Amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246213-40-0 | |
Record name | 6-Amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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